2-Tosylbenzaldehyde
Overview
Description
2-Tosylbenzaldehyde, also known as 2-[(4-Methylphenyl)sulfonyl]benzaldehyde, is a compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 g/mol . This compound is widely used in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonyl group and an aldehyde group . The IUPAC name for this compound is 2-(4-methylphenyl)sulfonylbenzaldehyde . The InChI string and the canonical SMILES for this compound are also available .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.31 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 260.05071541 g/mol . The topological polar surface area of the compound is 59.6 Ų .
Scientific Research Applications
1. Building Block for Generating Cyclic Compounds
2-Tosylbenzaldehyde and its derivatives, like 2-alkynylbenzaldehyde, are crucial in the synthesis of functionalized polycyclic compounds, particularly heterocycles. These are achieved through tandem reactions, which are noted for their simplicity, high efficiency, and superior atom economy. The development in this area has been pivotal in designing complex compounds and synthesizing natural products (Wang, Kuang, & Wu, 2012).
2. Chemical Actinometer for Solution and Ice Photochemistry
2-Nitrobenzaldehyde, a related compound, serves as a photochemically sensitive and thermally robust actinometer. Its use extends to various solution and ice experiments, where its light absorbance and photochemical properties are measured, providing insights into its quantum efficiencies and molar absorptivities (Galbavy, Ram, & Anastasio, 2010).
3. Synthesis of Heterocyclic Compounds
This compound derivatives are used in the synthesis of 1-aryl-1H-indazoles, an important class of heterocyclic compounds. This process involves a reaction with arylhydrazines in the presence of a palladium catalyst, demonstrating its role in the construction of compounds with potential biological and medicinal applications (Cho et al., 2004).
4. Biocatalytic Multistep Oxidation
In biotechnology, this compound derivatives have been utilized in developing whole-cell biocatalytic systems for the multistep oxidation of specific compounds. For example, a system was designed for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde using recombinant Escherichia coli cells, demonstrating the compound's utility in biotransformations (Bühler et al., 2003).
5. Crystal Structure Analysis
This compound derivatives have been studied for their crystal structures, providing insights into molecular conformations and interactions. Such studies are essential for understanding the material properties and potential applications in various scientific fields (Sanmartín et al., 2007).
6. Generation of Biologically Active Compounds
This compound derivatives have been used in multicomponent reactions to generate biologically active compounds. These compounds exhibit potential as enzyme inhibitors and have shown preliminary success in biological assays, underscoring their significance in drug discovery and medicinal chemistry (Chen & Wu, 2010).
Mechanism of Action
Target of Action
2-Tosylbenzaldehyde, a derivative of benzaldehyde, primarily targets cellular antioxidation systems . It disrupts these systems, leading to effective inhibition of fungal growth . The compound’s antifungal activity is linked to its ability to destabilize cellular redox homeostasis .
Mode of Action
The compound interacts with its targets by disrupting the balance of redox reactions within the cell . This disruption can lead to a variety of changes, including DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
These mechanisms include DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Pharmacokinetics
A receptor is a cellular component that the drugs bind to and produce cellular action . The two-compartment pharmacokinetic model, which describes the evolution of drug levels in the organism by depicting the body as two pharmacokinetic compartments (the central and the peripheral compartments), could potentially apply to this compound .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to effective antifungal activity .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXVDXFBGUMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.